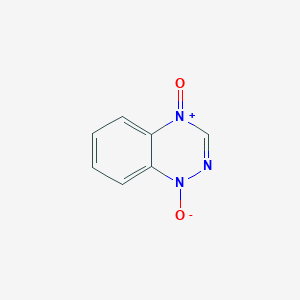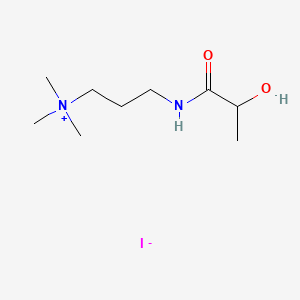
Ammonium, (3-lactamidopropyl)trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/TX2230000 is a chemical compound that has garnered attention due to its unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/TX2230000 involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific organic compounds under controlled temperatures and pressures. The reaction conditions often involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of NIOSH/TX2230000 typically involves large-scale chemical reactors where the reaction conditions are meticulously monitored. The process includes the purification of the final product to ensure it meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
NIOSH/TX2230000 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
NIOSH/TX2230000 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating certain medical conditions.
Industry: NIOSH/TX2230000 is utilized in the manufacturing of various industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of NIOSH/TX2230000 involves its interaction with specific molecular targets within a system. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can affect various pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
NIOSH/TX2230000 can be compared with other compounds that have similar chemical structures or properties. Some of these similar compounds include:
- Volatile organic compounds
- Nitroaromatic compounds
Uniqueness
What sets NIOSH/TX2230000 apart from these similar compounds is its specific reactivity and the unique applications it has in various fields
Properties
CAS No. |
73664-21-8 |
|---|---|
Molecular Formula |
C9H21IN2O2 |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
3-(2-hydroxypropanoylamino)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20N2O2.HI/c1-8(12)9(13)10-6-5-7-11(2,3)4;/h8,12H,5-7H2,1-4H3;1H |
InChI Key |
KQTXITUEKTYWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC[N+](C)(C)C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)
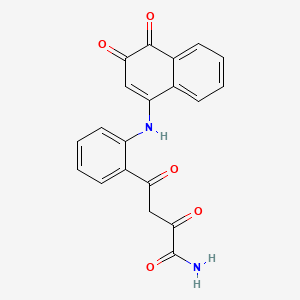
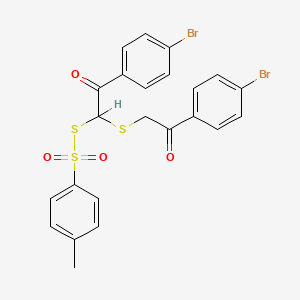
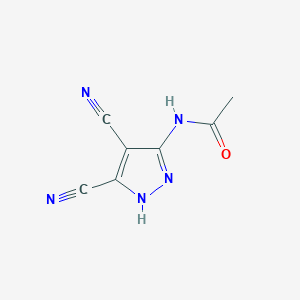
![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)
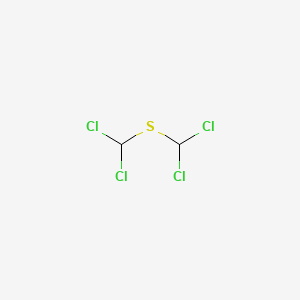
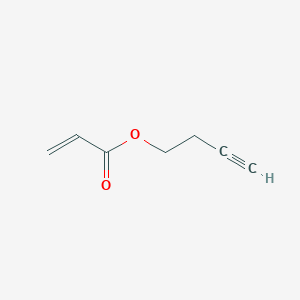
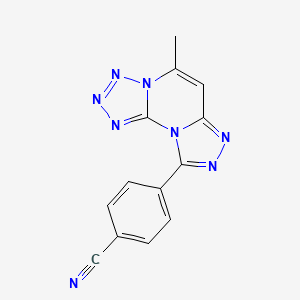
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone](/img/structure/B12812924.png)
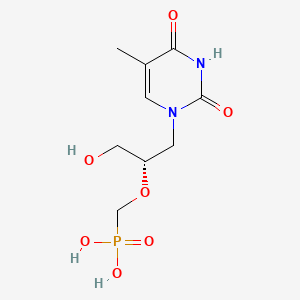
![6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B12812930.png)
